molecular formula C8H7NO2 B188718 5-Aminophthalide CAS No. 65399-05-5

5-Aminophthalide

Cat. No. B188718
CAS RN: 65399-05-5
M. Wt: 149.15 g/mol
InChI Key: ISMUWQMUWFPFBZ-UHFFFAOYSA-N
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Description

5-Aminophthalide, also known as 5-amino-2-benzofuran-1 (3H)-one, is a compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 g/mol . The IUPAC name for this compound is 5-amino-3H-2-benzofuran-1-one .


Molecular Structure Analysis

The InChI code for 5-Aminophthalide is 1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2 . The Canonical SMILES for this compound is C1C2=C(C=CC(=C2)N)C(=O)O1 .


Physical And Chemical Properties Analysis

5-Aminophthalide has a molecular weight of 149.15 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

  • Chemical Properties : 5-Aminophthalide is an organic compound with the chemical formula C8H7NO2 . It has a molecular weight of 149.15 g/mol .
  • Appearance : It is a white crystalline solid .
  • Solubility : In acidic and neutral environments, 5-Aminophthalide is soluble in water and organic solvents, such as alcohols and ethers .
  • Potential Uses : It is an intermediate compound that can be used to synthesize drugs, such as anti-cancer drugs and antiviral drugs . It can also be used as an intermediate for organic dyes and as a component of photosensitive film .
  • Chemical Properties : 5-Aminophthalide is an organic compound with the chemical formula C8H7NO2 . It has a molecular weight of 149.15 g/mol .
  • Potential Uses : It is an intermediate compound that can be used to synthesize drugs, such as anti-cancer drugs and antiviral drugs . It can also be used as an intermediate for organic dyes and as a component of photosensitive film .

Safety And Hazards

According to the safety data sheet, 5-Aminophthalide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Aminophthalide are not available, a related compound, 5-aminolevulinic acid, has been integrated into modern neurosurgery practice and has shown promising results . High-yield production of 5-aminolevulinic acid can be achieved by fully screening natural hosts with innate advantages in 5-ALA synthesis .

properties

IUPAC Name

5-amino-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMUWQMUWFPFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215707
Record name 5-Aminophthalide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Aminophthalide

CAS RN

65399-05-5
Record name 5-Aminophthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65399-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminophthalide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminophthalide
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Record name 5-aminophthalide
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Record name 5-AMINOPHTHALIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Twenty grams of 4-aminophthalimide was added to a mixture of 41 gm zinc and 122 gm sodium hydroxide in 50 ml water (with good stirring) over 30 minutes. The mixture was stirred another 30 minutes, then heated to 60°. When ammonia ceased to be evolved the mixture was heated for an additional 60 minutes, then cooled to about 30°. The zinc residues were filtered off and the solution was acidified with 30 ml concentrated hydrochloric acid. The solution was heated to 90° for 45 minutes, then cooled and neutralized with 20 gm solid sodium carbonate, which brought the pH to 8-9. The product was filtered, washed with water and air dried. Wt=16.8 gm, m.p.=177°-189°.
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Synthesis routes and methods II

Procedure details

A method for the preparation of 5-cyanophthalide has previously been described in Bull. Soc. Sci. Bretagne, 1951, 26, 35 and in Levy and Stephen, J. Chem. Soc., 1931, 867. By this method 5-aminophthalide is converted to the corresponding 5-cyanophthalide by diazotation followed by reaction with CuCN. 5-Aminophthalide was obtained from 4-aminophthalimide by a two step reduction procedure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
Y Imai, R Nan, M Ueda - Journal of Polymer Science: Polymer …, 1982 - Wiley Online Library
… The total yield of the 5-aminophthalide monomer after reduction was 5%, based on the starting material. The self-polycondensation of the 5-aminophthalide monomer was carried out …
Number of citations: 4 onlinelibrary.wiley.com
LF Levy, H Stephen - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
CXXIII.4-Aminophthalide and Some Derivatives. Page 1 4-AMINOPHTHALIDE AND SOME DERIVATIVES. 867 CXXIII.4-Aminophthalide and Some Derivatives. By LEOPOLD …
Number of citations: 30 pubs.rsc.org
HS Yathirajan, B Nagaraj, SL Gaonkar… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C8H7NO2, serves as an intermediate for the synthesis of citalopram. The packing of the planar molecules is stabilized by N—H⋯ O and N—H⋯ N hydrogen …
Number of citations: 3 scripts.iucr.org
JE Ricci - Journal of the American Chemical Society, 1937 - ACS Publications
… kieselguhr to 5-aminophthalide (85% conversion), and sodium-a-hydroxy-o-toluate (phthal… Hexahydrophthalide, 5-aminophthalide and o-toluic acid have been obtained in high yields …
Number of citations: 10 pubs.acs.org
Y Venkatarao, P Parthiban - rasayanjournal.co.in
… Synthesis of Ligand Precursor 5-aminophthalide The precursor to the ligand was synthesized using the reported methods18,19 by conversion of 4nitrophthalimide on reduction with iron …
Number of citations: 0 rasayanjournal.co.in
DS Hegan, JH Wolfenden - Journal of the Chemical Society (Resumed …, 1939 - pubs.rsc.org
… hydroxide of valerolactone, phthalide, and 5-aminophthalide has been determined at three … ; the alkaline hydrolysis of butyrolactone and 5-aminophthalide has also been measured in …
Number of citations: 4 pubs.rsc.org
S ISODA, H YAMAGUCHI - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
… 4-Aminomethy1-2-carboxymethylcyclohexanecarboxylic Acid (14) Treatment of 5—aminophthalide (10)11) with potassium cyanide in dimethyl sulfoxide (DMSO) followed by alkaline …
Number of citations: 5 www.jstage.jst.go.jp
PR Austin, EW Bousquet, WA Lazier - Journal of the American …, 1937 - ACS Publications
… 5-Aminophthalide was isolated by solution of the reaction mixture in dilute hydrochloric acid, filtration of the catalyst and precipitation of the free base with ammonium hydroxide. …
Number of citations: 8 pubs.acs.org
磯田純郎 - Chemical and Pharmaceutical Bulletin, 1980 - jlc.jst.go.jp
… 4-Aminomethy1-2-carboxymethylcyclohexanecarboxylic Acid (14) Treatment of 5—aminophthalide (10)11) with potassium cyanide in dimethyl sulfoxide (DMSO) followed by alkaline …
Number of citations: 2 jlc.jst.go.jp
F Faigl, A Thurner, B Molnár, G Simig… - … Process Research & …, 2010 - ACS Publications
… of phthalimide, (12, 13) was hydrogenated to give 4-aminophthalimide, which was further reduced with zinc dust in aqueous sodium hydroxide solution to afford 5-aminophthalide (…
Number of citations: 37 pubs.acs.org

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